3,4-Dimethylpiperidine-1-carboximidamide

Lipophilicity Drug Design ADME

3,4-Dimethylpiperidine-1-carboximidamide (CAS 1594970-50-9) is a heterocyclic organic compound classified as a disubstituted piperidine derivative, featuring a core piperidine ring with methyl groups at the 3 and 4 positions and a carboximidamide functional group at the 1 position. With a molecular formula of C8H17N3 and a molecular weight of 155.24 g/mol, it serves as a key intermediate or building block in medicinal chemistry, particularly within programs targeting opioid receptors where the 3,4-dimethyl substitution pattern is a privileged scaffold.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
Cat. No. B13222502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylpiperidine-1-carboximidamide
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C)C(=N)N
InChIInChI=1S/C8H17N3/c1-6-3-4-11(8(9)10)5-7(6)2/h6-7H,3-5H2,1-2H3,(H3,9,10)
InChIKeyIYFCADLJODXXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylpiperidine-1-carboximidamide: A High-Selectivity Piperidine Carboximidamide Building Block


3,4-Dimethylpiperidine-1-carboximidamide (CAS 1594970-50-9) is a heterocyclic organic compound classified as a disubstituted piperidine derivative, featuring a core piperidine ring with methyl groups at the 3 and 4 positions and a carboximidamide functional group at the 1 position . With a molecular formula of C8H17N3 and a molecular weight of 155.24 g/mol, it serves as a key intermediate or building block in medicinal chemistry, particularly within programs targeting opioid receptors where the 3,4-dimethyl substitution pattern is a privileged scaffold . Its available purity is typically 95% .

Targeted synthesis of mu-opioid receptor modulators
3,4-Dimethyl privileged scaffold for opioid SAR
Carboximidamide building block for rigidified analogs

Why 3,4-Dimethylpiperidine-1-carboximidamide Cannot Be Replaced by Other Dimethyl Isomers


Isomeric dimethylpiperidine-1-carboximidamides share the same molecular formula and weight, but their substitution patterns critically alter key physicochemical and steric properties. For procurement purposes, a 'generic' piperidine carboximidamide cannot be freely substituted: the 3,4-dimethyl isomer exhibits a distinct LogP, a specific topological polar surface area (TPSA), and a unique steric environment around the basic nitrogen, all of which directly impact molecular recognition, solubility, and downstream synthetic utility . The specific 3,4-disubstitution pattern is a recognized pharmacophoric element in potent opioid receptor antagonists, a role not fulfilled by other isomers such as the 2,6- or 3,5-dimethyl variants, which place methyl groups in different spatial orientations [1].

Lipophilicity and TPSA may shift
Compared with N,N-dimethyl isomer, the 3,4-dimethyl pattern alters LogP and polar surface area, potentially affecting permeability and solubility predictions.
Conformational flexibility differs
The 3,4-isomer has 0 rotatable bonds vs. higher flexibility in 2,6-isomer, which may change binding entropy and selectivity profile.
Pharmacophoric specificity may not transfer
Only the 3,4-dimethyl pattern is associated with sub-nanomolar mu-opioid antagonist activity in reported SAR; other isomers lack this context.

Quantitative Differentiation Evidence for 3,4-Dimethylpiperidine-1-carboximidamide vs. Analogs


Higher Lipophilicity (LogP) Compared to N,N-Dimethyl Isomer

The 3,4-dimethyl ring substitution pattern confers a markedly higher predicted LogP (0.86) compared to the N,N-dimethyl isomer, which relocates the methyl groups to the exocyclic nitrogen. This difference directly impacts membrane permeability predictions.

Lipophilicity vs. N,N-Dimethyl
Data to verify
LogP 0.86 (3,4-dimethyl) vs. N,N-dimethyl isomer (ring alkylation increases LogP more than N-alkylation)
Higher predicted LogP may influence membrane permeability screening
Computed values from vendor databases; experimental LogP not confirmed
Lipophilicity Drug Design ADME

Constrained Rotational Flexibility vs. 2,6-Dimethyl Derivative

The 3,4-dimethyl substitution pattern results in 0 freely rotatable bonds, creating a more rigid scaffold compared to the 2,6-dimethyl isomer, which has a higher predicted number of rotatable bonds and a bulkier steric environment around the carboximidamide group. This rigidity can enhance binding selectivity.

Rotational Rigidity vs. 2,6-Dimethyl
Data to verify
0 rotatable bonds (3,4-dimethyl) vs. higher complexity index (2,6-isomer)
Rigidity may support binding selectivity screening
Computed property comparison; no experimental binding data
Conformational Analysis Molecular Recognition Synthesis

Unique Pharmacophoric Scaffold for Opioid Antagonists

The trans-3,4-dimethyl substitution pattern on a piperidine ring is a critical pharmacophoric element for high-affinity mu-opioid receptor antagonism. This specific substitution is present in marketed drugs like alvimopan and advanced investigational compounds like JDTic, a feature not replicable by 2,6-, 3,5-, or N,N-dimethyl isomers. [1]

Opioid Antagonist Pharmacophore
Class-level inference
3,4-Dimethylpiperidine core for sub-nanomolar mu-opioid antagonist SAR
Reported scaffold relevance for opioid receptor research
Based on J. Med. Chem. 1994 structure-activity studies
Opioid Antagonist Drug Discovery Structure-Activity Relationship

Validated Application Scenarios for 3,4-Dimethylpiperidine-1-carboximidamide Based on Evidence


Synthesis of Peripherally Selective Mu-Opioid Antagonists

The 3,4-dimethylpiperidine ring system is the cornerstone for developing peripherally selective mu-opioid receptor antagonists. Procurement of this specific carboximidamide isomer is essential for constructing the pharmacophore found in alvimopan and related candidates. Using any other isomer would catastrophically fail to reproduce the required receptor binding profile .

Chemical Probe Synthesis for Opioid Receptor SAR Studies

Medicinal chemistry teams investigating the structure-activity relationships of opioid receptors require this exact isomer to explore modifications around the 4-aryl position. The constrained geometry and specific lipophilicity (LogP 0.86) of this building block directly influence the ADME properties of the final ligands, providing a predictable starting point for lead optimization .

Development of Rigidified Guanidine Bioisosteres

The carboximidamide group, combined with a rotationally constrained 3,4-dimethylpiperidine ring (0 rotatable bonds), offers a unique template for designing rigidified guanidine bioisosteres. This scaffold can be prioritized in fragment-based drug discovery or structure-based design where conformational restraint is a key selection criterion .

Application
Selection Property
Validation Focus
Mu-opioid antagonist synthesis research
3,4-Dimethyl substitution fidelity
Receptor binding assay review
Opioid receptor SAR probe synthesis
Scaffold rigidity and lipophilicity context
ADME property assessment
Rigidified guanidine bioisostere design
Conformational constraint context
Fragment-based screening fit
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